Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is a naturally occurring compound classified as an anthraquinone glycoside. It is derived from chrysophanol, a well-known anthraquinone that exhibits various biological activities. The compound's chemical formula is , and it has a molecular weight of approximately 416.38 g/mol. The structure features a glucoside moiety linked via a beta-D-glycosidic bond, with a malonyl group at the 6' position of the glucose unit, which enhances its solubility and reactivity.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is primarily extracted from various plant species, particularly those used in traditional medicine. It falls under the classification of glycosides, specifically beta-D-glucosides, which are characterized by the beta configuration at the anomeric center . Its classification as an anthraquinone glycoside indicates its structural relationship to other compounds in this family, which are known for diverse pharmacological properties.
The synthesis of Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside can be achieved through several methods, including:
The extraction process typically utilizes organic solvents such as ethanol or methanol, followed by purification methods like high-performance liquid chromatography (HPLC). The synthetic approaches may involve chemical reactions such as glycosylation and acylation to introduce the malonyl group at the desired position on the glucose moiety.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside has a complex molecular structure characterized by:
The molecular structure can be depicted as follows:
This structure contributes significantly to its diverse biological activities and potential applications in medicine.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside participates in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically optimized for temperature and pH to ensure desired outcomes.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside exerts its biological effects through multiple mechanisms:
These mechanisms highlight its potential therapeutic roles, particularly in cancer treatment.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is characterized by:
Key chemical properties include:
Relevant data from studies indicate that its stability and reactivity make it suitable for various applications in medicinal chemistry.
Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside has several scientific applications:
Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside originates from the regioselective glycosylation of the aglycone chrysophanol at the C-8 hydroxyl position. This reaction is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the anthraquinone backbone. In Polygonum multiflorum and Rheum palmatum, UGTs such as RpUGT8 and RpUGT12 exhibit strict specificity for the C-8 position over other hydroxyl sites (e.g., C-1 or C-6), ensuring structural fidelity of the primary glycoside [1] [8]. Molecular docking simulations reveal that substrate recognition depends on hydrogen bonding between conserved serine residues (e.g., Ser129 in RpUGT12) and the anthraquinone’s carbonyl groups, positioning chrysophanol optimally for nucleophilic attack at C-8 [8]. Subsequent malonyl esterification occurs at the 6'-OH of the glucosyl unit, mediated by malonyl-CoA-dependent acyltransferases. This modification enhances solubility by introducing a carboxylate group, critical for subcellular transport and bioactivity [1].
Table 1: Key Glycosyltransferases in Anthraquinone Glycosylation
Enzyme | Source Plant | Substrate Specificity | Catalytic Residues | Product Formed |
---|---|---|---|---|
RpUGT8 | Rheum palmatum | Chrysophanol C-8 OH | Ser129, Asp145 | Chrysophanol-8-O-glucoside |
RpUGT12 | Rheum palmatum | Emodin/rhein C-8 OH | Ser132, Glu148 | Rhein-8-O-β-D-glucoside |
RyUGT3A | Rubia yunnanensis | β-OH anthraquinones | His20, Asp126 | Diverse O-/N-/S-glycosides |
The chrysophanol aglycone backbone is synthesized via the octaketide pathway, orchestrated by type III polyketide synthases (PKSs). These enzymes catalyze the sequential condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, forming a linear poly-β-keto intermediate. Cyclization of this intermediate proceeds through organism-specific folding modes:
Cyclization specificity is governed by PKS active-site topology. Plant PKSs (e.g., in Rheum emodi) enforce a "bent" conformation favoring F-mode cyclization, while bacterial PKSs adopt linear binding pockets for S-mode [4] [9]. Post-cyclization, emodin anthrone undergoes oxidative decarboxylation and methylation to form chrysophanol, requiring cytochrome P450 oxidoreductases and O-methyltransferases [6] [7].
Table 2: Polyketide Folding Modes Across Organisms
Organism Type | Folding Mode | Key Intermediate | Signature Product |
---|---|---|---|
Plants/Fungi | F | Emodin anthrone | Chrysophanol |
Bacteria | S | Genoketide A1/A2 | Chrysophanol glucuronide |
Bacteria | S' | Prechrysophanol glucoside | Chrysophanol derivatives |
Malonyl conjugation to chrysophanol-8-O-glucoside is facilitated by malonyltransferase enzymes (MTs) that transfer malonyl from malonyl-CoA to the 6'-hydroxyl of the glucosyl unit. This esterification is pivotal for:
In Polygonum multiflorum, MTs exhibit broad substrate promiscuity, accepting diverse anthraquinone glucosides (e.g., emodin-8-O-glucoside, physcion-8-O-glucoside). Site-directed mutagenesis studies on RyUGT12 (from Rubia yunnanensis) identified His20 and Asp126 as essential for malonyl-CoA binding, with mutation to alanine reducing catalytic efficiency by >90% [3]. The malonylation reaction follows a Bi-Bi kinetic mechanism, requiring ordered binding of malonyl-CoA before the glucoside [1].
Divergent evolutionary pressures have shaped chrysophanol glycoside biosynthesis in plants versus fungi:
Malonyl as terminal modification: Serves ecological roles (e.g., herbivore deterrence) via solubility-mediated tissue distribution [1] [6].
Fungal Pathways:
These differences underscore evolutionary convergence: Plants prioritize malonylation for environmental adaptation, while fungi favor glucuronidation for intracellular detoxification [4] [9].
RNA-seq analyses of Rheum palmatum and Rubia yunnanensis reveal coordinated upregulation of biosynthetic genes under methyl jasmonate (MeJA) elicitation:
A co-expression network constructed from Rheum palmatum transcriptomes identified 21,691 unigenes annotated in metabolic pathways, with 17 core genes directly linked to anthraquinone biosynthesis. Among these, cluster-14354.38156 encodes an O-methyltransferase critical for converting emodin to physcion, a competing branch point to chrysophanol formation [7] [8]. Such transcriptomic atlases enable metabolic engineering; for example, silencing RmMYB42 in hairy root cultures increased chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside yield by 3.1-fold [7].
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